molecular formula C4H7N3 B016548 1-methyl-1H-pyrazol-5-amine CAS No. 1192-21-8

1-methyl-1H-pyrazol-5-amine

Cat. No.: B016548
CAS No.: 1192-21-8
M. Wt: 97.12 g/mol
InChI Key: JESRNIJXVIFVOV-UHFFFAOYSA-N
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Description

    CMPD1: is a selective and non-ATP-competitive inhibitor of . .

  • This compound has garnered interest due to its potential applications in various fields.
  • Scientific Research Applications

      Chemistry: Researchers use CMPD1 to study p38 MAPK signaling pathways and their impact on cellular processes.

      Biology: It aids investigations into cellular stress responses, inflammation, and cell cycle regulation.

      Medicine: CMPD1’s potential therapeutic applications include treating inflammatory diseases and cancer.

      Industry: While not directly used in industry, its insights contribute to drug development and understanding cellular mechanisms.

  • Safety and Hazards

    1-Methyl-1H-pyrazol-5-amine has been classified with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It may cause skin irritation and may be harmful if absorbed through the skin, swallowed, or inhaled .

    Future Directions

    1-Methyl-1H-pyrazol-5-amine can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used for the modification and synthesis of drug molecules and bioactive molecules . The amino group in this compound has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds . This suggests potential future directions in the development of new pharmaceuticals and bioactive molecules.

    Biochemical Analysis

    Biochemical Properties

    In organic synthesis transformations, the amino group in 1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity. It can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds

    Molecular Mechanism

    It is known that the amino group in the compound can participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds

    Preparation Methods

      Synthetic Routes: The synthetic routes for CMPD1 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors.

      Reaction Conditions: Detailed reaction conditions are proprietary, but they likely involve coupling reactions or modifications of existing compounds.

      Industrial Production: Information on large-scale industrial production methods is limited, as CMPD1 is primarily used for research purposes.

  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

      Uniqueness: CMPD1’s selectivity for MK2 phosphorylation sets it apart from other p38 MAPK inhibitors.

      Similar Compounds: While CMPD1 stands out, related compounds include other p38 MAPK inhibitors like SB203580 and BIRB 796.

    Properties

    IUPAC Name

    2-methylpyrazol-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JESRNIJXVIFVOV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=CC=N1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H7N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80152334
    Record name 1-Methyl-5-aminopyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80152334
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    97.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1192-21-8
    Record name 1-Methyl-1H-pyrazol-5-amine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1192-21-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-Methyl-5-aminopyrazole
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1192-21-8
    Source DTP/NCI
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    Record name 1-Methyl-5-aminopyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80152334
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Methyl-2H-pyrazol-3-ylamine
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?

    A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].

    Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?

    A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.

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